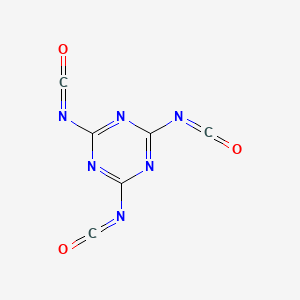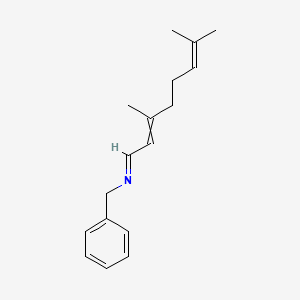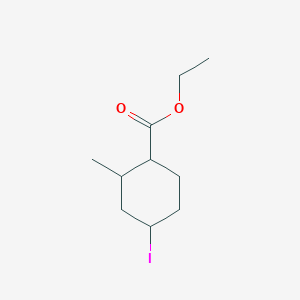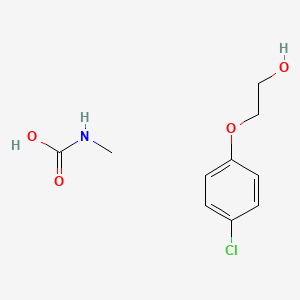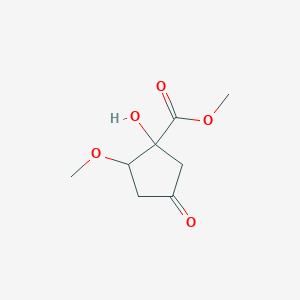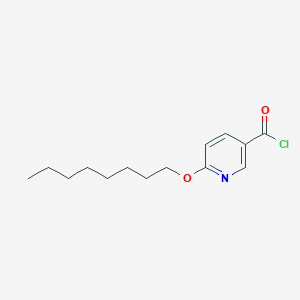
6-(Octyloxy)pyridine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Octyloxy)pyridine-3-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an octyloxy group at the 6-position and a carbonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Octyloxy)pyridine-3-carbonyl chloride typically involves the following steps:
Formation of 6-(Octyloxy)pyridine: This can be achieved by reacting pyridine with octanol in the presence of a suitable catalyst.
Introduction of the Carbonyl Chloride Group: The 6-(Octyloxy)pyridine is then reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to introduce the carbonyl chloride group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Octyloxy)pyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 6-(Octyloxy)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(Octyloxy)pyridine-3-methanol or 6-(Octyloxy)pyridine-3-aldehyde.
Scientific Research Applications
6-(Octyloxy)pyridine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functional materials, such as liquid crystals and polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-(Octyloxy)pyridine-3-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
6-(Hexyloxy)pyridine-3-carbonyl chloride: Similar structure with a hexyloxy group instead of an octyloxy group.
6-(Decyloxy)pyridine-3-carbonyl chloride: Similar structure with a decyloxy group instead of an octyloxy group.
6-(Octyloxy)pyridine-2-carbonyl chloride: Similar structure with the carbonyl chloride group at the 2-position instead of the 3-position.
Uniqueness
6-(Octyloxy)pyridine-3-carbonyl chloride is unique due to the specific positioning of the octyloxy and carbonyl chloride groups, which can influence its reactivity and the types of derivatives that can be synthesized from it. The length of the octyloxy chain can also affect the compound’s solubility and interaction with other molecules.
Properties
CAS No. |
115849-93-9 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
6-octoxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-13-9-8-12(11-16-13)14(15)17/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
PFIQMYVWHZUBGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=NC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


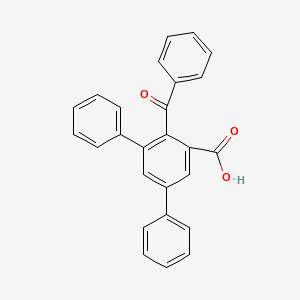
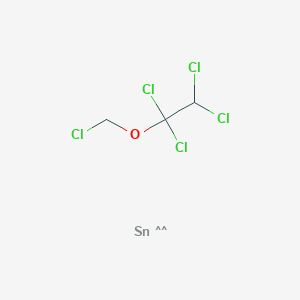
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
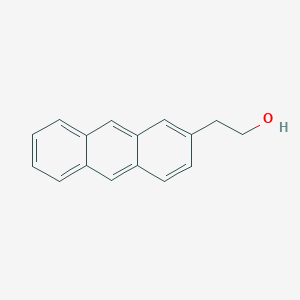

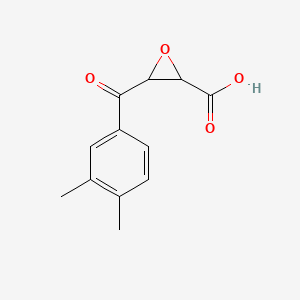
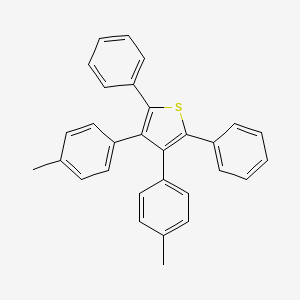
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
